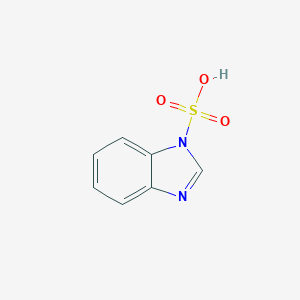

1h-Benzimidazole-1-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNSRWKEQCGCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622912 | |

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-46-7 | |

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1h Benzimidazole 1 Sulfonic Acid

Reactivity of the Benzimidazole (B57391) Ring System in Sulfonic Acid Derivatives

The benzimidazole ring is an aromatic, 10π electron system, analogous to purine (B94841). It possesses two nitrogen atoms: the pyrrole-type nitrogen at position 1 (N1) and the pyridine-like nitrogen at position 3 (N3). chemicalbook.com This inherent asymmetry leads to different reactivity at these two nitrogen centers. In the case of 1H-benzimidazole-1-sulfonic acid, the sulfonic acid group is attached to the N1 position.

The presence of the -SO₃H group, a powerful electron-withdrawing group, significantly deactivates the benzimidazole ring towards electrophilic substitution reactions on the benzene (B151609) part of the molecule. Conversely, it makes the carbon at the 2-position (C2) more susceptible to nucleophilic attack due to the electron deficiency created by the adjacent sulfonated nitrogen. chemicalbook.com

Chemical Transformations Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) on the benzimidazole ring is a key site for chemical transformations.

Salt Formation: Being a strong acid, this compound readily forms salts with bases. This is a common and important reaction, as the salt form can have different physical properties, such as solubility. proakademia.eu

Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to the corresponding sulfonyl chloride (-SO₂Cl). This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent like chlorosulfonic acid. The electrophilicity of any substituent at the 2-position of the benzimidazole core can influence the ease of this reaction; a more electron-withdrawing substituent at C2 facilitates the formation of the sulfonyl chloride. mdpi.com

Nucleophilic Substitution: The sulfonic acid group itself can be displaced under certain conditions, although this is generally a difficult reaction. More commonly, the derived sulfonyl chloride is used as a reactive intermediate for nucleophilic substitution reactions. For example, reaction with amines can yield sulfonamides. nih.govresearchgate.net

Desulfonation: The sulfonic acid group can be removed from the benzimidazole ring, a process known as desulfonation. This can occur under harsh conditions, such as heating in strong mineral acids, or through photochemical degradation pathways. nih.gov

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound can be understood in terms of its nucleophilic and electrophilic centers.

Electrophilic Character: The primary electrophilic centers in this compound are:

The C2 Carbon: The carbon atom situated between the two nitrogen atoms is electron-deficient and thus a prime target for nucleophilic attack. chemicalbook.com

The Sulfur Atom: The sulfur atom of the sulfonic acid group is highly electrophilic and can be attacked by nucleophiles, especially when converted to a more reactive derivative like a sulfonyl chloride. rsc.org

The table below summarizes the key reactive sites and their properties:

| Reactive Site | Character | Common Reactions |

| N3 Nitrogen | Nucleophilic | Protonation, Alkylation |

| C2 Carbon | Electrophilic | Nucleophilic Addition/Substitution |

| Sulfonic Acid Group (-SO₃H) | Acidic, Electrophilic (Sulfur) | Salt Formation, Conversion to Sulfonyl Chloride, Desulfonation |

Stability and Degradation Pathways

The stability of this compound is influenced by various factors, including pH, UV radiation, and the presence of oxidizing agents.

Studies on the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) provide insights into potential degradation pathways. It has been shown that PBSA is susceptible to photodegradation. proakademia.eu The direct photolysis of PBSA is thought to be initiated by the formation of an excited triplet state and a radical cation, leading to desulfonation and cleavage of the benzimidazole ring. nih.gov Acidic and basic conditions can facilitate this direct photolysis. nih.gov

The presence of photosensitizers, such as nitrate (B79036) ions, can lead to indirect photolysis, primarily mediated by hydroxyl radicals (HO•). This pathway results in hydroxylation products of the benzimidazole ring. nih.gov

Oxidizing agents, such as hydrogen peroxide, can also accelerate the degradation of benzimidazole sulfonic acids, particularly in the presence of UV radiation. proakademia.eu This suggests that radical-mediated oxidation is a significant degradation pathway.

In the absence of light, benzimidazole sulfonic acids are generally found to be stable. proakademia.eu The formation of salts, such as the sodium salt, can increase the stability of the compound against photochemical degradation. proakademia.eu

The following table outlines the known degradation factors for a related benzimidazole sulfonic acid:

| Factor | Effect | Key Products/Intermediates |

| UV Radiation (Direct Photolysis) | Degradation | Excited triplet state, radical cation, desulfonation products, ring cleavage products |

| UV Radiation with Photosensitizers (Indirect Photolysis) | Degradation | Hydroxyl radicals, hydroxylation products |

| pH | Affects photolysis rate | Accelerated degradation in acidic or alkaline conditions |

| Oxidizing Agents (e.g., H₂O₂) | Accelerated degradation | Radical-mediated oxidation products |

Catalytic Applications of 1h Benzimidazole 1 Sulfonic Acid Derived Systems

1H-Benzimidazole Sulfonic Acids as Brønsted Acid Catalysts

1H-Benzimidazole sulfonic acids are a class of compounds that have garnered significant interest for their role as Brønsted acid catalysts in a variety of organic reactions. researchgate.nettcichemicals.comrsc.org These compounds possess a sulfonic acid group attached to the benzimidazole (B57391) core, which imparts acidic properties, enabling them to donate protons and facilitate acid-catalyzed transformations. researchgate.netacs.org The acidity of these catalysts can be tuned by modifying the substituents on the benzimidazole ring. researchgate.net

The catalytic activity of benzimidazole sulfonic acids is often compared to other solid acid catalysts and Brønsted acidic ionic liquids (BAILs). researchgate.net Studies have shown that their catalytic performance can be superior to conventional solid acids like H-ZSM-5 and sulfonic acid-functionalized SBA-15 in certain reactions. researchgate.net The effectiveness of these catalysts is often evaluated using the Hammett acidity function (H₀), which provides a measure of their Brønsted acidity. researchgate.net Theoretical studies have highlighted the crucial role of hydrogen bonding in modulating the acidity of these systems. researchgate.net

A key advantage of using 1H-benzimidazole sulfonic acid-based catalysts is their potential for recyclability, offering a more sustainable approach to chemical synthesis. researchgate.nettcichemicals.com For instance, after a reaction, these catalysts can often be recovered and reused in subsequent cycles without a significant loss of their catalytic activity. researchgate.nettcichemicals.com This reusability, combined with their high catalytic activity and relatively low cost, makes them an attractive option for various chemical processes. researchgate.net

Heterogeneous Catalysis Incorporating Benzimidazole Sulfonic Acid Functionalities

The versatility of benzimidazole sulfonic acid has been expanded by its incorporation into heterogeneous catalytic systems. rsc.orgresearchgate.netnih.govut.ac.irtandfonline.com This is often achieved by immobilizing the sulfonic acid group onto a solid support, such as silica (B1680970) or magnetic nanoparticles. researchgate.netnih.govtandfonline.comresearchgate.netfortunejournals.commdpi.comresearchgate.net This approach combines the catalytic activity of the benzimidazole sulfonic acid moiety with the practical advantages of a heterogeneous catalyst, including easy separation from the reaction mixture and potential for reuse. researchgate.netnih.govresearchgate.netfortunejournals.commdpi.comresearchgate.net

Silica-supported benzimidazole sulfonic acid has proven to be an efficient and recyclable catalyst for various organic syntheses. researchgate.netfortunejournals.com For example, sulfonic acid functionalized silica has been used for the one-pot synthesis of 2-substituted benzimidazoles at room temperature. researchgate.netfortunejournals.com The catalyst can be easily recovered by simple filtration and reused multiple times with minimal loss of reactivity. researchgate.netfortunejournals.com

In recent years, magnetic nanoparticles have emerged as a popular support for sulfonic acid catalysts due to their high surface area and the ease of separation using an external magnet. researchgate.netnih.govtandfonline.comresearchgate.net Sulfonic acid-functionalized magnetic nanoparticles have been successfully employed as catalysts in various multicomponent reactions. nih.govresearchgate.net These nanocatalysts demonstrate high catalytic activity and can be readily recovered and reused for several consecutive runs without a significant decrease in their efficiency. researchgate.netnih.govtandfonline.com The stability and reusability of these magnetic nanocatalysts make them a promising green alternative for various industrial applications. researchgate.nettandfonline.com

Applications in Organic Transformations (e.g., Condensation, Cyclization)

Catalytic systems derived from 1H-benzimidazole-1-sulfonic acid have demonstrated significant utility in a variety of organic transformations, most notably in condensation and cyclization reactions. rsc.orgresearchgate.netnih.govut.ac.irtandfonline.com These catalysts have proven effective in the synthesis of diverse heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. researchgate.netfortunejournals.comrsc.orgresearchgate.net

One of the prominent applications is in the synthesis of benzimidazole derivatives themselves. ut.ac.irresearchgate.netfortunejournals.comrsc.org For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids is efficiently catalyzed by sulfonic acid-functionalized catalysts. ut.ac.irresearchgate.netfortunejournals.comnih.gov These reactions often proceed under mild conditions, with short reaction times and high yields. ut.ac.irresearchgate.netrsc.org The use of heterogeneous catalysts, such as silica-supported sulfonic acid or magnetic nanoparticles functionalized with sulfonic acid, simplifies the work-up procedure as the catalyst can be easily separated by filtration or magnetic decantation. researchgate.netnih.govresearchgate.netfortunejournals.com

Beyond the synthesis of simple benzimidazoles, these catalysts are also employed in multicomponent reactions to construct more complex molecular architectures. A notable example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. rsc.org Polymer-supported benzimidazolium-based ionic liquids with sulfonic acid groups have been shown to be highly efficient catalysts for this reaction, affording the products in high yields under mild conditions. rsc.org Similarly, sulfonic acid-functionalized magnetic nanoparticles have been utilized for the synthesis of benzo researchgate.netfortunejournals.comimidazo[1,2-a]pyrimidine derivatives. nih.gov

The mechanism of these transformations generally involves the Brønsted acid catalyst protonating a carbonyl group, thereby activating it for nucleophilic attack. fortunejournals.com In the case of benzimidazole synthesis from o-phenylenediamine (B120857) and an aldehyde, the catalyst facilitates the formation of an imine intermediate, which then undergoes cyclization and subsequent oxidation to yield the final benzimidazole product. rsc.org

Catalyst Recycling and Regeneration Studies

A significant advantage of utilizing this compound-derived systems, particularly in their heterogeneous forms, is their potential for recycling and regeneration. nih.govut.ac.ir This aspect is crucial for developing sustainable and economically viable chemical processes.

Numerous studies have demonstrated the successful recycling of these catalysts without a significant loss of their catalytic activity. For instance, silica-supported sulfonic acid catalysts used in the synthesis of 2-substituted benzimidazoles were recovered by simple filtration and reused for at least three reaction cycles with almost identical reactivity. researchgate.net The recovered catalyst is typically washed with solvents like chloroform, ethanol, and diethyl ether and then dried before reuse. researchgate.net

Similarly, phospho sulfonic acid, a solid acid catalyst, has been shown to be reusable for up to six reaction cycles in the synthesis of benzimidazole, benzoxazole, and quinoxaline (B1680401) derivatives without any noticeable decrease in its catalytic efficiency. ut.ac.irresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1h Benzimidazole 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1H-Benzimidazole-1-sulfonic acid and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹³C NMR spectra of benzimidazole (B57391) derivatives, the carbon atoms of the benzimidazole core show distinct signals. nih.gov The chemical shifts of these carbons are sensitive to the nature and position of substituents. nih.gov For this compound, the sulfonic acid group at the N1 position would significantly influence the electronic distribution within the benzimidazole ring, leading to predictable shifts in the NMR signals of the adjacent carbon and hydrogen atoms. The presence of the sulfonyl group is expected to cause a downfield shift for the neighboring protons and carbons due to its electron-withdrawing nature.

Table 1: Representative ¹H NMR Spectral Data for Substituted Benzimidazoles

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|

| 2-Methyl-1H-benzimidazole | CDCl₃ | 7.58-7.55 (m, 2H, ArH), 7.26-7.20 (m, 2H, ArH), 2.62 (s, 3H, CH₃), 10.3 (brs, 1H, NH) ias.ac.in |

| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 12.78 (s, 1H), 8.17 (d, J=7.2 Hz, 2H), 7.56-7.38 (m, 5H), 7.04 (d, J=8.4, 1H) rsc.org |

Table 2: Representative ¹³C NMR Spectral Data for Substituted Benzimidazoles

| Compound | Solvent | Chemical Shift (δ) |

|---|---|---|

| 2-Methyl-1H-benzimidazole | CDCl₃ | 151.7, 138.3, 136.7, 132.6, 124.4, 114.5, 114.3, 14.9 ias.ac.in |

| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 135.46, 134.78, 134.04, 131.44, 26.48 rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound (C₇H₆N₂O₃S), the calculated molecular weight is approximately 198.20 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃H) or sulfur trioxide (SO₃), leading to a prominent fragment ion corresponding to the benzimidazole cation at m/z 117. Further fragmentation of the benzimidazole ring could also be observed.

While a specific mass spectrum for this compound is not provided, data for the parent compound, 1H-Benzimidazole, shows a base peak at m/z 119.06079, corresponding to the protonated molecule [M+H]⁺. This provides a reference for the expected behavior of the benzimidazole core upon ionization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the sulfonic acid group, including S=O stretching vibrations (typically in the regions of 1350-1470 cm⁻¹ and 1140-1190 cm⁻¹) and O-H stretching (a broad band around 2500-3300 cm⁻¹). The N-H stretching vibration of the benzimidazole ring, if present in a tautomeric form, would appear in the region of 3200-3500 cm⁻¹. orientjchem.org Aromatic C-H stretching and C=C and C=N ring stretching vibrations would also be observed. spectrabase.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1H-benzimidazole in acetonitrile (B52724) shows absorption maxima that are characteristic of the benzimidazole chromophore. researchgate.net The introduction of a sulfonic acid group at the N1 position would be expected to cause a shift in the absorption bands (a chromophoric shift) due to its influence on the electronic structure of the benzimidazole ring system. Studies on the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that its absorption and fluorescence properties are highly dependent on pH. nih.govresearchgate.net Similar pH-dependent spectral changes would be anticipated for this compound.

Advanced Structural Techniques (e.g., X-ray Crystallography of Related Structures)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the provided results, the crystal structures of numerous benzimidazole derivatives have been reported. researchgate.netnih.govscilit.com These studies reveal that the benzimidazole core is generally planar or nearly planar. researchgate.netscilit.com The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netscilit.com

Chromatographic and Separation Sciences for 1h Benzimidazole 1 Sulfonic Acid

Mass Spectrometry Coupled Chromatographic Methods (LC-MS)No specific LC-MS or LC-MS/MS methods for the detection, characterization, or quantification of 1H-Benzimidazole-1-sulfonic acid have been reported in the scientific literature.

Due to this lack of specific data, providing a detailed article with research findings and data tables as requested is unachievable.

Computational Chemistry and Theoretical Studies on 1h Benzimidazole 1 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and predict the optimized geometry of molecules. For the benzimidazole (B57391) family, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to determine key structural parameters and electronic properties. nih.govnih.gov

Studies on related N-substituted benzimidazoles, such as N-Butyl-1H-benzimidazole, show excellent agreement between theoretically calculated geometric parameters and experimental data obtained from X-ray diffraction. nih.gov These calculations reveal that the introduction of a substituent on the nitrogen atom has a minimal effect on the core bond lengths and angles of the benzimidazole ring itself. nih.gov For the parent 1H-benzimidazole, DFT calculations have been used to analyze bond lengths, angles, and dipole moments, providing a baseline for understanding substituted versions. researchgate.net

The addition of a sulfonic acid group (-SO₃H) at the N1 position is expected to significantly influence the electronic structure. As a potent electron-withdrawing group, it would lower the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and alter the charge distribution across the aromatic system. DFT calculations would be essential to precisely quantify these effects, including changes in bond lengths due to altered electron density and the planarity of the molecule. For instance, in a study on a related benzimidazole derivative, DFT was used to confirm a planar structure for the benzimidazole ring. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Benzimidazole (Note: Data below is for N-Butyl-1H-benzimidazole and serves as an example of typical DFT analysis. Specific values for 1H-Benzimidazole-1-sulfonic acid would require dedicated calculation.)

| Parameter | Bond/Angle | Theoretical Value (Å or °) nih.gov |

| Bond Length | C1-N26 | 1.386 Å |

| Bond Length | C2-N27 | 1.387 Å |

| Bond Length | C7-N26 | 1.377 Å |

| Bond Length | C7-N27 | 1.306 Å |

| Bond Angle | N26-C7-N27 | 113.4° |

| Bond Angle | C2-N27-C7 | 104.9° |

| Bond Angle | C1-N26-C7 | 106.8° |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in a biological environment. researchgate.net MD simulations have been widely applied to benzimidazole derivatives to study their stability when docked with protein targets. nih.gov These simulations can confirm binding modes and analyze the stability of the protein-ligand complex by calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

For this compound, MD simulations could be used to:

Assess its stability and conformational preferences in aqueous solutions.

Simulate its interaction with the active site of a target enzyme or receptor, confirming the stability of binding predicted by molecular docking.

Analyze the flexibility of the protein upon binding, identifying key residues that stabilize the interaction. mdpi.com

In a typical study on a benzimidazole derivative, an MD simulation might be run for tens of nanoseconds to observe the dynamic stability of the compound within a protein's binding pocket. nih.gov The results would reveal how the molecule adapts its conformation and which interactions, such as hydrogen bonds or hydrophobic contacts, are maintained throughout the simulation. mdpi.com

In Silico Studies of Molecular Interactions and Potential Biological Mechanisms

In silico methods, particularly molecular docking, are instrumental in predicting the binding affinity and interaction patterns of small molecules with biological macromolecules. This approach helps to elucidate potential biological mechanisms and identify promising therapeutic targets. Benzimidazole derivatives have been extensively studied in silico for a wide range of biological activities. researchgate.netbiointerfaceresearch.comnih.gov

These studies have shown that the benzimidazole scaffold can interact with numerous important biological targets. For example, derivatives have been docked against protein kinases, β-tubulin, and the bacterial cell division protein FtsZ, showing potential as anticancer, anthelmintic, and antibacterial agents, respectively. researchgate.netnih.govresearchgate.net The interactions typically involve hydrogen bonds with key amino acid residues in the protein's active site, as well as π-π stacking and hydrophobic interactions involving the fused ring system. nih.govresearchgate.net

For this compound, the sulfonic acid group would be a dominant factor in its molecular interactions. This group is a strong hydrogen bond donor and acceptor, and its negative charge at physiological pH would favor interactions with positively charged residues like arginine and lysine (B10760008) in a protein's binding site. In silico docking studies would be essential to predict how this highly polar moiety orients itself within a target active site and to identify its most likely biological partners.

Table 2: Examples of Biological Targets for Benzimidazole Derivatives Investigated via In Silico Studies

| Biological Target | Potential Therapeutic Area | Reference |

| Protein Kinases | Anticancer | researchgate.netnih.gov |

| Beta-tubulin | Anthelmintic, Anticancer | nih.gov |

| FtsZ Protein | Antibacterial (Tuberculosis) | researchgate.net |

| Angiotensin II Receptor | Antihypertensive | biointerfaceresearch.com |

| Entamoeba histolytica Receptors | Antiamoebic | nih.gov |

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational approaches are highly effective in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. Analyses of the frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps are commonly used for this purpose. indexcopernicus.com

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A small gap suggests a molecule is more reactive. For benzimidazole derivatives, the nature and position of substituents have been shown to modulate this gap. researchgate.net The introduction of the strongly electron-withdrawing sulfonic acid group at the N1 position of this compound would be expected to significantly lower the energies of both the HOMO and LUMO, potentially altering the reactivity profile compared to the parent compound.

MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a highly negative potential around the oxygen atoms of the sulfonic acid group, indicating these are prime sites for electrophilic attack or hydrogen bonding. Conversely, regions of the benzimidazole ring may become more electron-deficient and susceptible to nucleophilic attack. These computational predictions are invaluable for understanding how the molecule will interact with other reagents and biological substrates, guiding the synthesis of new derivatives and explaining its mechanism of action.

Biological Activity and Mechanistic Insights of 1h Benzimidazole 1 Sulfonic Acid Derivatives Non Clinical Focus

In Vitro Anti-microbial and Anti-fungal Action Mechanisms

Benzimidazole (B57391) derivatives have demonstrated significant in vitro activity against a wide range of bacterial and fungal strains. The mechanisms underlying these effects are multifaceted, often involving the inhibition of essential microbial enzymes.

One of the key antibacterial mechanisms identified is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial tRNA modification and protein synthesis. mdpi.com Molecular docking studies on hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have shown a high affinity for the TrmD enzyme isolated from Pseudomonas aeruginosa. mdpi.com This inhibition is thought to disrupt bacterial growth and viability. mdpi.com Another proposed target is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. nih.gov

The antifungal action of benzimidazole derivatives is also prominent. Studies have shown that these compounds possess broad-spectrum antifungal activity, often surpassing that of standard drugs like ketoconazole (B1673606) against certain strains. benthamscience.comnih.gov For instance, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives and long-chain alkylbenzimidazoles have shown potent inhibition of various Candida species, including fluconazole-resistant strains, as well as Aspergillus species and dermatophytes. benthamscience.comnih.gov The mechanism is often linked to the specific substitutions on the benzimidazole core, which influence the compound's ability to interfere with fungal cellular processes. nih.gov

Table 1: Selected In Vitro Antimicrobial and Antifungal Activities of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

In Vitro Enzyme Inhibition Profiles and Molecular Targets

Beyond general antimicrobial action, benzimidazole derivatives have been engineered to selectively inhibit specific enzymes involved in both pathogen and human cellular pathways.

Inhibition of DNA Topoisomerases

DNA topoisomerases are crucial enzymes that manage the topological states of DNA and are validated targets for cancer therapy. mdpi.com Several 1H-benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I (Topo I). researchgate.netnih.gov These compounds interfere with the enzyme's function of cleaving and religating DNA strands, which is essential for processes like DNA replication. mdpi.com

The mechanism of inhibition often involves the small molecule binding to the enzyme-DNA complex. acs.org For example, certain 1H-benzo[d]imidazole derivatives are thought to intercalate between the DNA base pairs at the cleavage site, which physically prevents the religation of the cleaved DNA strand. acs.org This leads to an accumulation of DNA breaks and can trigger cell cycle arrest and apoptosis. acs.org Some benzimidazole analogues of the DNA minor groove binder Hoechst 33342 have been shown to be selective inhibitors of both human and E. coli DNA topoisomerase I, exhibiting different binding kinetics for each enzyme. nih.gov

Table 2: In Vitro Inhibition of DNA Topoisomerase I by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Other Enzyme Modulations (e.g., Lipoxygenase, Factor Xa, Xanthine (B1682287) Oxidase)

The versatile benzimidazole scaffold has been adapted to inhibit a variety of other key enzymes.

Lipoxygenase (LOX): Certain 2-substituted 1H-benzimidazol-4-ols are potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of inflammatory leukotrienes. nih.govnih.gov The inhibitory potency is highly dependent on the nature of the substituents on the benzimidazole ring. nih.gov For example, compounds containing a methoxylated or hydroxylated benzyl (B1604629) group showed significant activity. nih.gov

Factor Xa (FXa): In the realm of anticoagulation, halothiophene benzimidazoles have been developed as potent and selective inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade. nih.govfrontiersin.org The strategy to improve oral bioavailability and selectivity involved replacing one of two strongly basic groups with a less basic or non-essential group, demonstrating the scaffold's tunability. frontiersin.org

Xanthine Oxidase (XO): Benzimidazole analogues have been shown to be noncompetitive and irreversible inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism that produces uric acid. nih.gov The mechanism involves the inhibitor trapping the reduced form of the enzyme by forming an adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, distinct from inhibitors that target the purine active site. nih.gov

Table 3: In Vitro Inhibition of Various Enzymes by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

In Vitro Antiviral Properties and Cellular Interference

The antiviral potential of benzimidazole derivatives has been established against a diverse group of viruses. nih.gov The primary mechanism often involves the inhibition of viral polymerases, which are enzymes essential for replicating the viral genome. rroij.com

Significant activity has been observed for benzimidazole ribonucleosides against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). nih.gov These compounds act through distinct mechanisms. One class, including 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB), blocks the processing and maturation of viral DNA. nih.gov Another class inhibits a specific viral enzyme, pUL97, which interferes with viral DNA synthesis. nih.gov Notably, these compounds were effective against ganciclovir-resistant CMV strains. nih.gov

Other derivatives have shown potent in vitro activity against enteroviruses, such as Coxsackie virus B3, and rotavirus. nih.govhep.com.cnresearchgate.net The specific structural features of the derivatives, such as the 2-aryl-4-carboxamide substitutions, were found to be crucial for their inhibitory effects against Coxsackie virus. hep.com.cn

Table 4: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Studies of Analogues (Non-Clinical Context)

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activities of benzimidazole derivatives. These studies have consistently shown that the nature and position of substituents on the benzimidazole scaffold are critical determinants of potency and selectivity. nih.govnih.gov

Key positions for modification that significantly influence activity are typically the N-1, C-2, C-5, and C-6 positions. nih.govnih.gov

N-1 Position: Substitution at the N-1 position, often with various heterocyclic or benzyl groups, can enhance chemotherapeutic activity. nih.gov

C-2 Position: The C-2 position is highly versatile. For antiviral activity, electron-donating groups at this position can improve interactions with viral enzymes. rroij.com For anti-inflammatory activity, substitution with groups like anacardic acid or diarylamine can confer inhibitory effects on COX-2 or antagonism of bradykinin (B550075) receptors, respectively. nih.gov

C-5/C-6 Positions: Substitutions on the benzene (B151609) ring, such as chloro or nitro groups, have been shown to modulate antimicrobial and anticancer activities. nih.gov For antifungal activity, the length of an alkyl chain at N-1 was found to be optimal at nine carbons, with activity decreasing as the chain length increased further. nih.gov

These SAR insights are crucial for the rational design of new benzimidazole-based compounds with improved and more specific biological profiles. researchgate.net

Antioxidant and Radical Scavenging Mechanisms (In Vitro)

Many benzimidazole derivatives exhibit significant antioxidant and radical scavenging properties in vitro. These activities are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.

The primary mechanisms identified through experimental and computational studies are Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF). bas.bgnih.gov Benzimidazole-hydrazone and benzimidazole-2-thione hydrazone derivatives have been extensively studied. bas.bgmdpi.com The presence of phenolic hydroxyl groups on an aryl ring attached to the core structure dramatically increases antioxidant capacity. mdpi.com For instance, introducing a second hydroxyl group to the phenyl ring can increase radical scavenging activity by orders of magnitude compared to a single hydroxyl group. mdpi.com

Computational studies have further elucidated these mechanisms, identifying the most reactive sites on the molecule for radical neutralization. nih.gov For some benzimidazole-arylhydrazone hybrids, the amide N-H group and phenolic O-H groups are the most likely sites for hydrogen atom donation. nih.gov These compounds have shown the ability to scavenge highly reactive hydroxyl radicals as well as alkoxyl and hydroperoxyl radicals. nih.gov Another measure of antioxidant activity is the inhibition of lipid peroxidation (LPO), a free-radical-mediated process that damages cell membranes. nih.gov Certain acetohydrazide derivatives of benzimidazole have demonstrated significant inhibition of LPO in rat liver microsomes. nih.gov

Table 5: In Vitro Antioxidant Activity and Mechanisms of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Potential as UV-Protective Agents and Boosters (In Vitro Studies)

In the quest for more effective and broad-spectrum sun protection, researchers have turned their attention to modifying existing UV filters. One such compound that has served as a foundational molecule for these investigations is 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), a well-established commercial UVB filter. nih.govnih.gov While effective in the UVB range, PBSA offers limited protection against UVA radiation and lacks antioxidant properties. nih.govnih.gov To address these limitations, in vitro studies have explored the potential of various 1H-benzimidazole-1-sulfonic acid derivatives as both primary UV-protective agents and as boosters to enhance the efficacy of existing commercial sunscreens. nih.gov

Research Findings on UV-Protective Properties

In vitro research has focused on the synthesis of novel benzimidazole derivatives with enhanced UV-filtering capabilities. A key strategy has been the introduction of hydroxyl groups onto the phenyl ring of the PBSA structure and the substitution of the functional group at the 5-position of the benzimidazole ring. nih.gov These modifications have, in some cases, led to compounds with broader UV absorption spectra compared to the parent molecule, PBSA.

The table below summarizes the in vitro UV-filtering parameters of selected 2-arylbenzimidazole-5-sulphonic acid derivatives.

| Compound Name | Critical Wavelength (λc) | In Vitro SPF vs. PBSA | UVA/UVB Ratio |

| 2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid | 383 nm | Higher | Good |

| A related 2-arylbenzimidazole-5-sulphonic acid derivative | Data not available | Data not available | Good |

Table 1: In vitro UV-filtering characteristics of selected 2-arylbenzimidazole-5-sulphonic acid derivatives.

UV-Filtering Booster Capability

A significant finding from in vitro studies is the ability of certain this compound derivatives to act as "UV-filtering boosters." nih.gov This means that while some of these molecules may not possess substantial UV-filtering activity on their own, they can significantly enhance the protective capacity of commercial UVB and UVA filters when used in combination. nih.gov This synergistic effect is a promising area of research for developing more potent sunscreen formulations.

An example of this booster effect can be seen in the development of a novel sunscreen filter created by chemically combining a physical filter, zinc oxide (ZnO), with Oxisol, a dihydroxyphenyl benzimidazole carboxylic acid. nih.gov This new multifunctional ingredient, referred to as ZnO-Ox, was shown in in vitro studies to have a higher SPF than a simple physical mixture of its components, indicating a synergistic or booster effect. nih.gov

The table below illustrates the booster effect observed with the ZnO-Oxisol complex.

| Formulation | In Vitro SPF |

| Simple Mixture (ZnO + Oxisol) | Not specified |

| ZnO-Oxisol Complex | Higher |

Table 2: In vitro SPF comparison demonstrating the booster effect of a dihydroxyphenyl benzimidazole carboxylic acid derivative (Oxisol) when complexed with ZnO.

These in vitro findings underscore the potential of this compound derivatives to not only act as broad-spectrum UV filters but also to improve the performance of existing sunscreen agents, paving the way for more advanced photoprotective technologies.

Emerging Research Directions and Future Perspectives for 1h Benzimidazole 1 Sulfonic Acid

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable methods for synthesizing 1H-benzimidazole-1-sulfonic acid is a growing area of research, aiming to replace traditional routes that often rely on harsh chemicals. beilstein-journals.org Current efforts are centered on creating more environmentally friendly and efficient processes.

A notable approach involves the direct sulfonation of benzimidazole (B57391) with milder agents, potentially under solvent-free conditions or in water. nih.gov For example, the use of chlorosulfonic acid has been explored in this context. nih.gov Another avenue is the oxidation of 1H-benzimidazole-2-thiol. nih.gov Research into more sustainable synthetic strategies includes the use of ultrasound and integrated continuous flow systems, which align with the principles of green chemistry by often requiring less energy and solvent. acs.orgnih.gov The development of one-pot syntheses, where multiple reaction steps are combined, also contributes to sustainability by reducing waste and improving efficiency. nih.govrasayanjournal.co.in

Mechanochemical methods, such as ball milling, are being investigated as a solvent-free alternative for sulfonation reactions. researchgate.net Additionally, the use of various catalysts, including ionic liquids, ZnO nanoparticles, and solid-supported acid catalysts, is being explored to facilitate the synthesis of benzimidazole derivatives under milder conditions. nih.govresearchgate.netresearchgate.net These catalytic systems offer advantages like high yields, shorter reaction times, and the potential for catalyst recycling. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives

| Method | Catalyst/Reagent Example | Conditions | Advantages |

| Conventional | Polyphosphoric Acid | High Temperature | Effective for some derivatives |

| Greener Approaches | |||

| One-Pot Synthesis | ZnO Nanoparticles | 70°C, Ethanol | High yield, shorter time, recyclable catalyst nih.gov |

| Ultrasound-Assisted | None (for specific derivatives) | Room Temperature | Solvent- and metal-free, atom-economical acs.orgnih.gov |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Varies | High activity, recyclability researchgate.net |

| Solid Acid Catalysis | Sulfonated Graphene Oxide | Room Temperature, Solvent-free | High stability, easy recyclability researchgate.net |

Exploration of Advanced Catalytic Systems and Applications

This compound and its related structures are emerging as versatile Brønsted acid catalysts in organic synthesis. researchgate.net Their acidic nature and the stability of the benzimidazole core make them suitable for catalyzing a variety of reactions.

Researchers are actively developing advanced catalytic systems by functionalizing imidazole (B134444) and benzimidazole cores with sulfonic acid groups. researchgate.net These catalysts, sometimes in the form of ionic liquids, have shown high activity in multicomponent reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones. researchgate.net The catalytic efficiency of these systems is often compared to traditional solid acid catalysts like H-ZSM-5 and H-BETA. researchgate.net

Furthermore, the immobilization of these sulfonic acid-functionalized catalysts onto solid supports, such as silica (B1680970) or nanoparticles, is a key area of investigation. beilstein-journals.orgresearchgate.net This approach creates heterogeneous catalysts that are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity, which is a significant advantage for industrial applications. researchgate.netrsc.org For instance, a nanoporous catalyst, ZnO@SO3H@Tropine, has been effectively used for the synthesis of pyrimido[1,2-a]benzimidazoles. rsc.org

Deeper Mechanistic Understanding of Biological Activities via In Vitro and In Silico Methods

There is a growing interest in understanding the biological activities of benzimidazole derivatives, including those with sulfonic acid groups. researchgate.netnih.gov The benzimidazole scaffold is a known pharmacophore found in many biologically active compounds. nih.govnih.gov

In Vitro Studies: In vitro studies are essential for screening the biological effects of these compounds. Research has shown that various benzimidazole-sulfonyl derivatives exhibit antibacterial and antifungal properties. nih.govsemanticscholar.org For example, some derivatives have shown good activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values in the range of 0.1 to 0.50 mg/mL. semanticscholar.org Others have demonstrated antifungal activity against strains like Candida albicans with MIC values between 32–64 μg/mL. nih.govsemanticscholar.org The antimicrobial potential is believed to stem from their structural similarity to purines, allowing them to interfere with the synthesis of nucleic acids and proteins in bacteria. researchgate.net

In Silico Studies: In silico methods, such as molecular docking and Density Functional Theory (DFT) calculations, are increasingly being used to predict and understand the biological activity of these molecules. nih.govnih.govbiointerfaceresearch.comresearchgate.net These computational approaches help to:

Predict the binding affinity of the compounds to specific protein targets. nih.govbiointerfaceresearch.comresearchgate.net

Identify key structural features responsible for their biological activity. nih.gov

Evaluate their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov

For instance, docking studies on some benzimidazole derivatives have shown high binding affinities to enzymes like liver alcohol dehydrogenase and antihypertensive protein hydrolase, suggesting potential antioxidant and antihypertensive properties. biointerfaceresearch.comresearchgate.net

Integration of this compound in Advanced Materials Science Research

The distinct chemical properties of this compound make it a valuable component in the development of advanced materials. beilstein-journals.org The sulfonic acid group can provide hydrophilicity and proton conductivity, while the benzimidazole core offers thermal stability.

One significant application is in the development of polymer membranes for fuel cells. The sulfonic acid groups can facilitate proton transport, which is crucial for proton exchange membranes (PEMs). beilstein-journals.org Research is ongoing to incorporate sulfonated benzimidazole moieties into polymers to enhance their proton conductivity for use in high-temperature PEM fuel cells.

Additionally, the ability of the benzimidazole structure to coordinate with metal ions is being explored for creating metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The adaptability of the imidazole ring to accommodate functional groups also makes it suitable for developing nonlinear optical (NLO) polymers. biointerfaceresearch.com

Future Prospects in Green Chemistry and Sustainable Chemical Processes

This compound and its derivatives are well-positioned to contribute to the advancement of green chemistry and sustainable chemical processes. acs.orgnih.govresearchgate.net Their use as recyclable, solid acid catalysts aligns with the core principles of green chemistry, such as waste reduction and the use of safer chemical processes. researchgate.netresearchgate.net

The development of sustainable synthetic routes for these compounds, as detailed in section 9.1, is a critical aspect of their green profile. acs.orgnih.gov By avoiding hazardous reagents and minimizing solvent use, the environmental impact of their production can be substantially decreased. nih.govresearchgate.net

The application of these catalysts in multicomponent reactions further enhances their green credentials by being atom-economical and reducing the number of synthetic steps. researchgate.net Future research will likely focus on scaling up the use of these catalysts for industrial processes and conducting lifecycle assessments to fully quantify their environmental benefits. The integration of these catalysts into continuous flow reactor systems also presents a promising path towards more efficient and sustainable chemical manufacturing. acs.orgnih.gov

Table 2: Green Chemistry Metrics for Catalytic Synthesis of Benzimidazoles

| Green Metric | Value/Observation | Reference |

| Atom Economy | Calculation demonstrates environmental efficiency of the process. | researchgate.net |

| E-factor | Calculation demonstrates environmental efficiency of the process. | researchgate.net |

| Reaction Mass Efficiency | Calculation demonstrates environmental efficiency of the process. | researchgate.net |

| Carbon Efficiency | Calculation demonstrates environmental efficiency of the process. | researchgate.net |

| Catalyst Recyclability | Catalyst can be reused multiple times without significant loss of activity. | researchgate.netrsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benzimidazole-1-sulfonic acid derivatives, and what characterization techniques validate their purity?

- Methodology : Derivatives like 2-phenyl-5-benzimidazole sulfonic acid are synthesized via Mannich reactions. A typical protocol involves refluxing the parent benzimidazole with secondary amines and formaldehyde in ethanol, monitored by TLC (n-hexane:ethyl acetate:methanol, 3:2:1). Purification involves filtration and drying under ambient conditions. Characterization uses FTIR (to confirm S=O stretching at ~1619 cm⁻¹) and multinuclear NMR (e.g., δ 9.73 ppm for sulfonic acid protons in NMR) .

- Validation : High-resolution mass spectrometry (HRMS) or elemental analysis complements spectral data to confirm molecular integrity.

Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?

- Handling : Use fume hoods to avoid aerosol formation. Prevent skin/eye contact via nitrile gloves, lab coats, and ANSI-approved safety goggles. Avoid incompatible materials like strong oxidizers .

- Storage : Store in airtight containers at room temperature, away from moisture. Ensure fire-safety measures (e.g., CO₂ extinguishers) due to decomposition risks (e.g., NOx, HBr gas emission under heat) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of sulfonic acid-functionalized benzimidazoles?

- Approach : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., NaH for nucleophilic substitutions). For Mannich reactions, elevated temperatures (60–80°C) and prolonged reflux (8–12 hrs) enhance yields (up to 78%). Monitor pH to stabilize intermediates (e.g., sulfonic acid groups are pH-sensitive) .

- Case Study : Substituting ethanol with acetonitrile:water (8:2) in analogous benzimidazole syntheses increased yields to 82–90% by stabilizing reactive intermediates .

Q. How should discrepancies in reported physical-chemical properties of this compound derivatives be addressed?

- Data Reconciliation : Cross-reference hazard classifications (e.g., IARC Category 2 carcinogenicity ) with experimental toxicity assays. For missing data (e.g., melting points), perform DSC analysis. Address contradictions (e.g., conflicting acute toxicity categories) by adhering to GHS guidelines and validating with in vitro cytotoxicity models (e.g., MTT assays) .

Q. What computational approaches predict the pharmacological activity of benzimidazole sulfonic acid derivatives?

- Methods : Use DFT calculations to analyze electron density distributions (e.g., sulfonic acid group’s charge transfer potential). Molecular docking (AutoDock Vina) against targets like DNA topoisomerase II reveals binding affinities. Pharmacokinetic parameters (logP, bioavailability) are modeled via SwissADME .

- Validation : Compare computational predictions with in vitro assays (e.g., antimicrobial activity against E. coli or S. aureus).

Q. What methodological considerations are critical for assessing the biological activity of these compounds?

- In Vitro Assays : Prioritize dose-response studies (0.1–100 µM) to determine IC₅₀ values. Use positive controls (e.g., cisplatin for cytotoxicity) and validate via triplicate measurements.

- Toxicity Profiling : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity, aligning with OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.